N-(5-Amino-2-methoxyphenyl)-3,5-dichlorobenzamide
Description
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-3,5-dichlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-20-13-3-2-11(17)7-12(13)18-14(19)8-4-9(15)6-10(16)5-8/h2-7H,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOKXZMPSMXHQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methoxyphenyl)-3,5-dichlorobenzamide typically involves the reaction of 5-amino-2-methoxyaniline with 3,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methoxyphenyl)-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiparasitic Activity
Research has indicated that compounds with similar structural features to N-(5-Amino-2-methoxyphenyl)-3,5-dichlorobenzamide exhibit significant antiparasitic properties. For example, derivatives of benzamides have shown efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A study highlighted the development of potent benzamide analogues that demonstrated high in vitro activity against this parasite with some compounds achieving an EC50 as low as 0.001 μM .
2. Inhibition of Cyclooxygenase Enzymes
Compounds similar to this compound have been evaluated for their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are critical in the inflammatory process, and their inhibition can lead to analgesic effects. The structure-activity relationship studies suggest that modifications to the benzamide moiety can enhance COX inhibition.
Materials Science Applications
1. Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing various functional materials, including polymers and coatings. Its unique chemical structure allows for the modification of physical properties in materials science applications. For instance, incorporating such compounds into polymer matrices can improve thermal stability and mechanical properties.
2. Chemical Intermediates
This compound can also act as a chemical intermediate in the synthesis of herbicides and agrochemicals. Its reactivity enables it to participate in further chemical transformations that yield biologically active agents .
Case Studies
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
- N-(5-Amino-2-methylphenyl)-3,5-dichlorobenzamide (CAS: 926210-73-3): Differs by a methyl group at the 2-position instead of methoxy.
- N-(1H-Benzo[d]imidazol-2-yl)-3,5-dichlorobenzamide (Compound 22): Replaces the aniline moiety with a benzimidazole ring. This modification resulted in IC₅₀ = 6.4 μM for mGluR5 inhibition, highlighting the importance of the 3,5-dichloro configuration for neuroprotective activity. However, the benzimidazole core may contribute to cytotoxicity, unlike the amino-methoxy aniline group in the target compound .
- Kerb (N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide): A herbicide with the same 3,5-dichlorobenzamide backbone but a bulky alkyne substituent. Kerb exhibited 44.38% urinary excretion in dairy cows, suggesting rapid clearance, whereas the amino-methoxy substituents in the target compound may favor metabolic stability for pharmaceutical applications .
Impact of Halogen Substitution
2,4-Dichloro-N-[(2-methoxyphenyl)carbamoyl]benzamide :
Substitution at the 2,4-positions instead of 3,5-positions reduces steric hindrance near the amide bond. In insecticidal studies, 2,4-dichloro analogs showed moderate activity against Aulacaspis tubercularis, suggesting that chlorine positioning modulates target specificity .- N-(2-Bromophenyl)-3,5-dichlorobenzamide: Synthesized via Cu-catalyzed intramolecular O-arylation with 86% yield, this compound’s bromo substituent enhances electrophilicity, favoring cyclization reactions compared to the target compound’s amino-methoxy group .
Neuroprotective and Receptor Modulation
- Compound 22 (3,5-dichloro-benzimidazole) : Demonstrated 14-fold higher mGluR5 inhibitory potency than DFB (a reference compound), attributed to the 3,5-dichloro configuration. However, its benzimidazole core correlated with lower cell viability (≈70%) .
- Para-Substituted Analogs: Methoxy groups at the para position reduced inhibitory activity (e.g., IC₅₀ > 20 μM), whereas electron-withdrawing groups (Cl, NO₂) enhanced potency. This suggests the target compound’s ortho-methoxy and meta-amino groups may balance solubility and target engagement .
Microbial and Cytotoxic Effects
- N-(5-Amino-2-methoxyphenyl)acetamide (Ac-DAAN): Exhibited minimal microbial inhibition (IC₅₀ > 500 μM), contrasting with the target compound’s dichlorobenzamide group, which likely enhances binding affinity via hydrophobic interactions .
Biological Activity
N-(5-Amino-2-methoxyphenyl)-3,5-dichlorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 296.15 g/mol
The compound features a dichlorobenzamide core with an amino and methoxy substitution on the aromatic ring, which may influence its biological interactions.
Anticonvulsant Activity
Research indicates that derivatives of benzamides, including this compound, exhibit significant anticonvulsant properties. A study demonstrated that related compounds showed good anticonvulsant activities in various animal models, particularly in the pentylenetetrazole (PTZ) induced seizure model .
Cytotoxicity Studies
Cytotoxicity assessments against various cancer cell lines have shown that certain benzamide derivatives possess moderate to potent activity. For instance, compounds similar to this compound were tested against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines using MTT assays. Results indicated moderate cytotoxicity against WRL-68 with an IC value around 86 μM .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve the inhibition of specific enzymes or pathways associated with cell proliferation and survival. The interaction with molecular targets such as aromatase and glycosyltransferase has been suggested in related studies .
Study 1: Antiparasitic Activity
A phenotypic screening of a library of compounds led to the identification of several benzamide derivatives with potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Although this compound was not specifically mentioned in this context, its structural analogs demonstrated significant antiparasitic properties with an EC as low as 0.001 μM for some derivatives .
Study 2: Antimalarial Activity
Another study focused on acridone derivatives similar to this compound reported their efficacy against Plasmodium falciparum. The compounds exhibited significant growth inhibition and curative efficacy in murine models . While direct comparisons cannot be made without specific data on this compound, these findings highlight the potential for structural analogs in antimalarial applications.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
